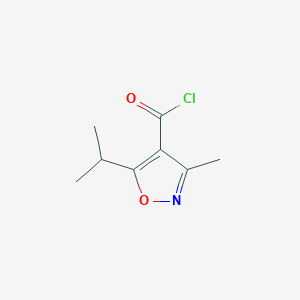![molecular formula C13H11NO3 B1628059 (3-Nitro[1,1'-biphenyl]-2-yl)methanol CAS No. 107622-50-4](/img/structure/B1628059.png)
(3-Nitro[1,1'-biphenyl]-2-yl)methanol
Vue d'ensemble
Description
(3-Nitro[1,1'-biphenyl]-2-yl)methanol, also known as NBPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (3-Nitro[1,1'-biphenyl]-2-yl)methanol as an anticancer agent is not fully understood. However, it is believed that (3-Nitro[1,1'-biphenyl]-2-yl)methanol inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. (3-Nitro[1,1'-biphenyl]-2-yl)methanol may also inhibit the activity of enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects
(3-Nitro[1,1'-biphenyl]-2-yl)methanol has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that (3-Nitro[1,1'-biphenyl]-2-yl)methanol inhibits the growth of cancer cells, including breast, lung, and colon cancer cells. (3-Nitro[1,1'-biphenyl]-2-yl)methanol has also been shown to have antioxidant properties, which may protect cells from oxidative damage. In vivo studies have shown that (3-Nitro[1,1'-biphenyl]-2-yl)methanol has low toxicity and is well-tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Nitro[1,1'-biphenyl]-2-yl)methanol has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, (3-Nitro[1,1'-biphenyl]-2-yl)methanol is relatively expensive and requires specialized equipment and expertise for its synthesis and handling. Additionally, (3-Nitro[1,1'-biphenyl]-2-yl)methanol may have limited solubility in certain solvents, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of (3-Nitro[1,1'-biphenyl]-2-yl)methanol. One potential direction is the development of novel materials based on (3-Nitro[1,1'-biphenyl]-2-yl)methanol for applications in electronics, optics, and energy storage. Another potential direction is the investigation of (3-Nitro[1,1'-biphenyl]-2-yl)methanol as a chiral auxiliary for the synthesis of enantiopure compounds. Finally, further studies are needed to elucidate the mechanism of action of (3-Nitro[1,1'-biphenyl]-2-yl)methanol as an anticancer agent and to explore its potential as a therapeutic agent for cancer treatment.
Conclusion
In conclusion, (3-Nitro[1,1'-biphenyl]-2-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of (3-Nitro[1,1'-biphenyl]-2-yl)methanol in various fields and to explore its potential as a therapeutic agent for cancer treatment.
Applications De Recherche Scientifique
(3-Nitro[1,1'-biphenyl]-2-yl)methanol has been extensively studied for its potential applications in various fields, including materials science, organic chemistry, and pharmacology. In materials science, (3-Nitro[1,1'-biphenyl]-2-yl)methanol has been used as a building block for the synthesis of novel materials with unique properties. In organic chemistry, (3-Nitro[1,1'-biphenyl]-2-yl)methanol has been used as a chiral auxiliary for the synthesis of enantiopure compounds. In pharmacology, (3-Nitro[1,1'-biphenyl]-2-yl)methanol has been investigated for its potential as an anticancer agent.
Propriétés
IUPAC Name |
(2-nitro-6-phenylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-9-12-11(10-5-2-1-3-6-10)7-4-8-13(12)14(16)17/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRILKGJFCYURBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558830 | |
| Record name | (3-Nitro[1,1'-biphenyl]-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Nitro[1,1'-biphenyl]-2-yl)methanol | |
CAS RN |
107622-50-4 | |
| Record name | (3-Nitro[1,1'-biphenyl]-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



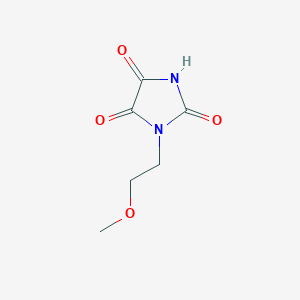
![1-{[(Pyridin-3-yl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627979.png)
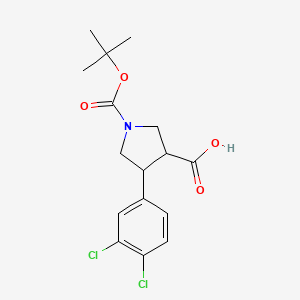
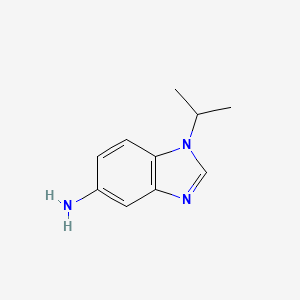
![[2-(4-Cyanophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1627984.png)
![1-[(Thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627985.png)
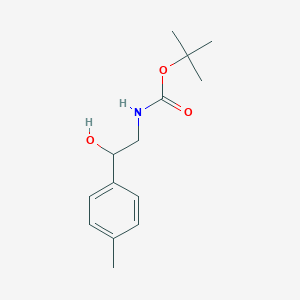
![3-Bromo-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1627989.png)
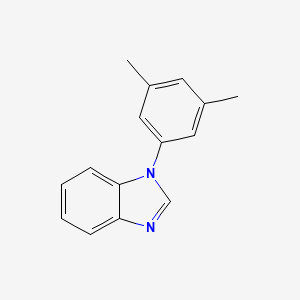
![3,5-Diphenylbenzo[c]isoxazole](/img/structure/B1627993.png)



